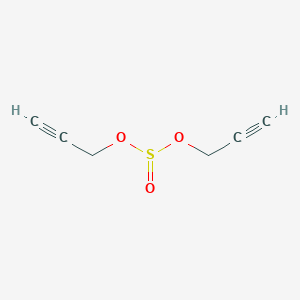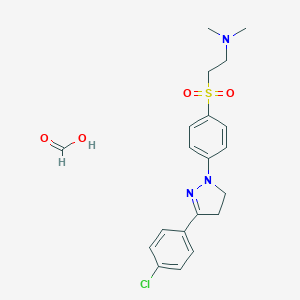
ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate
Descripción general
Descripción
Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate belongs to the class of organic compounds known as 7-hydroxycoumarins . These are coumarins that contain one or more hydroxyl groups attached to the C7 position of the coumarin skeleton .
Synthesis Analysis
The synthesis of this compound involves the reaction of 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid with various substituted aromatic amines . Another method involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with N-Boc piperazine in the presence of HOBt and EDC.HCl in DMF .Molecular Structure Analysis
The molecular formula of ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate is C12H10O5 . The InChI code is 1S/C12H10O5/c1-2-16-11(14)9-5-7-3-4-8(13)6-10(7)17-12(9)15/h3-6,13H,2H2,1H3 . The molecular weight is 234.20 g/mol .Chemical Reactions Analysis
The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate results in salicylaldehyde azine and malono-hydrazide . This compound can also react with 2-hydroxy benzaldehyde and diethyl malonate in ethanol in the presence of piperidine and a catalytic amount of acetic acid .Physical And Chemical Properties Analysis
The compound is an off-white solid with a melting point of 231–233°C . The 1H NMR and 13C NMR data provide detailed information about the hydrogen and carbon atoms in the molecule .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The compound has been used in the study of hydrogen-bonded supramolecular arrays in crystal structures . The crystal structure of the compound shows a C-H···O=C chain running along the a-axis and graph-set descriptor C (5) built from C3-H3···O2 . The sheets are packed to form a three-dimensional network via p-p interactions between parallel stacked coumarin rings .
Antimicrobial Activity
The compound has been synthesized and tested for its antimicrobial activity . It has been found to possess high antimicrobial activity against Staphyloccocus pneumoniae and was slightly less active against Pseudomonas aeruginosa, Bacillus subtilis, Bacillus cereus, and Salmonela panama .
Synthesis of Derivatives
The compound serves as a key intermediate for the synthesis of several series of new compounds such as Schiff’s bases, formic acid N’- [2- (7-hydroxy-2-oxo-2H-chromen-4-yl)acetyl] hydrazide, acetic acid N’- [2- (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetyl] hydrazide, and others .
Spectral Properties
The compound has been used in the study of spectral properties in sol-gel materials . The stationary points found on the molecule potential energy hypersurfaces were characterized using standard analytical harmonic vibrational analysis .
Antifungal Activity
Similar to its antimicrobial activity, the compound and its derivatives have been reported to exert notably antifungal activity .
Tuberculostatic Activity
The compound and its derivatives have been reported to exert notably tuberculostatic activity .
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 7-hydroxy-2-oxochromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-2-16-11(14)9-5-7-3-4-8(13)6-10(7)17-12(9)15/h3-6,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETDBZQIWIJQJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(C=C2)O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30209761 | |
| Record name | 2H-1-Benzopyran-3-carboxylic acid, 7-hydroxy-2-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30209761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate | |
CAS RN |
6093-71-6 | |
| Record name | Ethyl 7-hydroxycoumarin-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6093-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Carbethoxy-7-hydroxycoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006093716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-3-carboxylic acid, 7-hydroxy-2-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30209761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-CARBETHOXYUMBELIFERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X538NC636R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the crystal structure of ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate monohydrate?
A1: The crystal structure of ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate monohydrate reveals crucial information about the compound's intermolecular interactions. X-ray crystallography studies [] show that the molecule exists in a planar conformation, except for the carboxylate group. The crystal packing is characterized by a supramolecular array formed through hydrogen bonds involving the organic molecule, water molecules, and intermolecular C-H···O=C contacts. These interactions, described by graph-set descriptors like R2(8)4, R2(6)1, R4(20)4, and C(5) motifs, contribute to the overall stability of the crystal lattice. The presence of π-π interactions further reinforces the hydrogen bond network.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B156144.png)




